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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B12308972 Get Quote

Introduction: Sophoraflavanone H is a complex prenylated flavonoid, specifically classified as

a flavonostilbene. It features a flavanone moiety fused with a resveratrol-type stilbene unit.

Such hybrid structures, isolated from plants of the Sophora genus, are of significant interest to

researchers for their potential bioactivities, including antimicrobial and antitumor properties.

The structural elucidation of these complex natural products relies heavily on a combination of

modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This guide provides a technical summary of the spectroscopic data and methodologies relevant

to the characterization of Sophoraflavanone H and related compounds. Due to the limited

accessibility of the specific numerical data from its original 1991 publication, representative

data from closely related and well-documented flavanones from the Sophora genus are

presented to illustrate the characteristic spectral features.

Data Presentation: Spectroscopic Signatures
The structural confirmation of complex flavonoids is achieved by interpreting the combined data

from NMR, MS, and IR analyses. The following tables summarize the key quantitative data

expected for a compound with the Sophoraflavanone H structure.

Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the elemental

composition of the molecule. For Sophoraflavanone H (C₂₉H₂₄O₇), the expected molecular
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weight is 484.1522 g/mol . Techniques like Electrospray Ionization (ESI) or Fast Atom

Bombardment (FAB) are typically used.

Technique Ion Mode Observed m/z Formula Interpretation

HR-FAB-MS Positive [M+H]⁺ C₂₉H₂₅O₇
Protonated

molecular ion

ESI-MS/MS Positive Varies -

Fragmentation

pattern reveals

structural

components

(e.g., loss of

stilbene or

flavanone parts,

retro-Diels-Alder

fragmentation)

[1].

Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule. The

data is typically recorded using KBr pellets.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3350 Broad, Strong
O-H stretching (phenolic

hydroxyl groups)[2]

~3050 Medium-Weak Aromatic C-H stretching[3]

~2925 Medium Aliphatic C-H stretching

~1630 Strong
C=O stretching (flavanone

carbonyl group)[3]

1600-1450 Medium-Strong
Aromatic C=C ring

stretching[2][3]

~1250 Strong C-O stretching (aryl ether)

~1170 Medium C-O stretching (phenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR are the most powerful tools for elucidating the detailed carbon-hydrogen

framework of a molecule. Spectra are typically recorded in deuterated solvents like acetone-d₆

or DMSO-d₆. The following represents a table of expected chemical shifts for the core

flavanone and stilbene moieties.

Table 1: Representative ¹H NMR Data (Note: Data is illustrative for the compound class)
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Proton Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~5.5 dd ~12, 3

H-3a ~3.1 dd ~17, 12

H-3b ~2.8 dd ~17, 3

H-6 ~6.1 d 2.2

H-8 ~6.0 d 2.2

H-2' ~7.2 d 8.5

H-5' ~6.5 dd 8.5, 2.4

H-6' ~6.4 d 2.4

Stilbene Protons 6.2 - 7.5 m -

OH groups 9.0 - 12.5 br s -

Table 2: Representative ¹³C NMR Data (Note: Data is illustrative for the compound class)
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Carbon Position Chemical Shift (δ, ppm)

C-2 ~79.0

C-3 ~43.0

C-4 ~196.0

C-4a ~102.5

C-5 ~164.0

C-6 ~96.0

C-7 ~167.0

C-8 ~95.0

C-8a ~162.0

C-1' ~116.0

Stilbene Carbons 105 - 158

Experimental Protocols
Detailed and precise experimental procedures are fundamental to obtaining high-quality,

reproducible spectroscopic data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 3-5 mg of the purified flavonoid is dissolved in 0.5-0.6

mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in a 5 mm NMR

tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating

at a proton frequency of 400, 500, or 600 MHz.

¹H NMR Acquisition: Standard 1D proton spectra are recorded to observe chemical shifts,

signal integrations, and coupling patterns.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12308972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: 1D carbon spectra, often with proton decoupling (e.g., PENDANT or

DEPT), are acquired to identify all unique carbon signals and determine their type (CH₃,

CH₂, CH, C).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Used to identify proton-proton (¹H-¹H) spin-spin

coupling networks, establishing connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C

nuclei, allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond)

correlations between ¹H and ¹³C nuclei, which is critical for connecting molecular

fragments and establishing the overall molecular structure.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like

methanol or acetonitrile, often with the addition of a small amount of formic acid or

ammonium acetate to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is

commonly used.

Ionization: Electrospray Ionization (ESI) is a soft ionization technique widely used for

flavonoids, allowing for the detection of the intact molecular ion with minimal fragmentation. It

can be run in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.

Data Acquisition:

Full Scan MS: The instrument scans a wide mass range to detect the molecular ion and

determine its accurate mass, from which the elemental formula can be calculated.

Tandem MS (MS/MS): The molecular ion is isolated, fragmented (e.g., via collision-

induced dissociation - CID), and the resulting fragment ions are analyzed. This provides
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detailed structural information and helps to identify characteristic substructures.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the dry, purified compound (1-2 mg) is finely ground

with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high

pressure to form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample

pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument

measures the absorption of infrared radiation at various wavenumbers (typically 4000 to 400

cm⁻¹). The final spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the isolation and spectroscopic

analysis of a natural product like Sophoraflavanone H.
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Caption: Workflow for Natural Product Structure Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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